![molecular formula C19H27NOSi B6326070 N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine CAS No. 1170701-52-6](/img/structure/B6326070.png)

N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine

概要

説明

“N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine” is a clear colorless to light yellow liquid . It is used as an intermediate in organic synthesis .

Synthesis Analysis

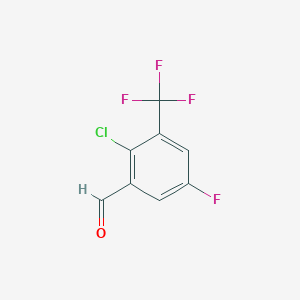

This compound forms azomethine ylides which readily undergo [3+2] cycloaddition to α,ß-unsaturated esters affording N-benzyl substituted pyrrolidines in good yields . It has also been reacted in asymmetric 1,3-dipolar cycloadditions in the practical, large-scale synthesis of chiral pyrrolidines .Molecular Structure Analysis

The molecular formula of this compound is C13H23NOSi . The SMILES string representation is COCN(Cc1ccccc1)CSi©C .Chemical Reactions Analysis

As mentioned earlier, this compound forms azomethine ylides which readily undergo [3+2] cycloaddition to α,ß-unsaturated esters affording N-benzyl substituted pyrrolidines .Physical And Chemical Properties Analysis

The compound has a boiling point of 76 °C at 0.3 mmHg and a density of 0.928 g/mL at 25 °C . The refractive index is 1.492 .科学的研究の応用

Formation of Azomethine Ylides

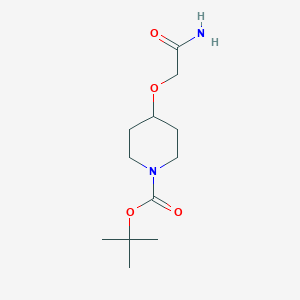

This compound forms azomethine ylides, which readily undergo [3+2] cycloaddition to α,ß-unsaturated esters . This reaction results in the formation of N-benzyl substituted pyrrolidines in good yields .

Asymmetric 1,3-Dipolar Cycloadditions

“N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine” is used in asymmetric 1,3-dipolar cycloadditions . This reaction is particularly useful in the practical, large-scale synthesis of chiral pyrrolidines .

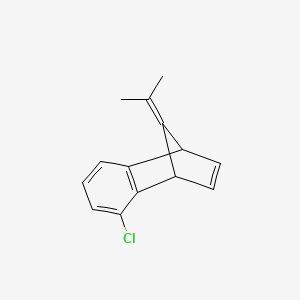

Synthesis of 3-Carboxy-1-Azabicyclo[2.2.1]heptane Derivatives

This compound is used in the synthesis of 3-carboxy-1-azabicyclo[2.2.1]heptane derivatives . These derivatives represent an important class of physiologically active compounds .

Safety and Hazards

将来の方向性

作用機序

Target of Action

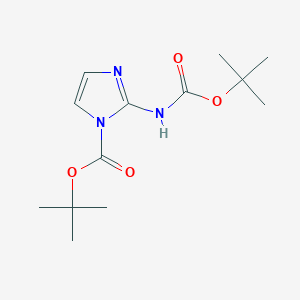

N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine, also known as N-Methoxymethyl-N-(trimethylsilylmethyl)benzylamine , is an organic compound that is primarily used as a reagent and intermediate in organic synthesis reactions

Mode of Action

This compound forms azomethine ylides, which readily undergo [3+2] cycloaddition to α,ß-unsaturated esters . This interaction results in the formation of N-benzyl substituted pyrrolidines .

Biochemical Pathways

The compound is involved in the synthesis of pyrrolidine derivatives . Pyrrolidines are five-membered nitrogen-containing heterocyclic compounds that are found in many natural products and pharmaceuticals. The formation of N-benzyl substituted pyrrolidines through [3+2] cycloaddition represents a key step in the synthesis of these compounds .

Result of Action

The primary result of the action of N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine is the formation of N-benzyl substituted pyrrolidines . These compounds are important in the synthesis of various organic compounds, including pharmaceuticals.

Action Environment

The action of N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine can be influenced by various environmental factors. For instance, it is sensitive to moisture and light . Therefore, it should be stored in a dark, dry place . It is soluble in organic solvents such as chloroform and ethyl acetate , suggesting that its action may be influenced by the solvent environment.

特性

IUPAC Name |

N-(methoxymethyl)-1,1-diphenyl-N-(trimethylsilylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NOSi/c1-21-15-20(16-22(2,3)4)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,15-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHLLYNEEPQXMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN(C[Si](C)(C)C)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide](/img/structure/B6326032.png)